molecular formula C17H17ClN2O4S B2904519 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-95-8

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2904519
CAS RN: 922061-95-8
M. Wt: 380.84
InChI Key: FYBXWVYQLXNBLK-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. This information can be obtained from chemical databases or scientific literature .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

Research by Maceira et al. (2018) developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine derivatives of benzothiazole (BTHs), benzotriazole (BTRs), and benzenesulfonamide (BSAs) in outdoor air particulate matter. This study highlights the environmental occurrence of these compounds and assesses human exposure, underscoring the importance of monitoring such derivatives for environmental and health risk assessments (Maceira, Marcé, & Borrull, 2018).

Antimicrobial and Anti-HIV Activity

Iqbal et al. (2006) investigated the synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, evaluating their in vitro antimicrobial and anti-HIV activities. The findings indicate the potential of benzenesulfonamide derivatives in developing therapeutic agents for infectious diseases, suggesting similar compounds may also possess these beneficial properties (Iqbal et al., 2006).

Cancer Research and Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties highlight the role of benzenesulfonamide derivatives in developing advanced therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Studies

A study focused on the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in pharmaceutical development, provides insight into synthetic pathways that could be applicable to related compounds. This research contributes to the understanding of synthetic strategies for complex molecules, including benzenesulfonamide derivatives (Can, 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. This usually involves the compound interacting with a target protein in the body .

Safety and Hazards

This involves understanding the toxicological properties of the compound. It includes its health hazards, environmental hazards, and safety precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, further synthesis modifications, or additional biological testing .

properties

IUPAC Name

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11-3-4-12(18)9-16(11)25(22,23)19-13-5-6-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXWVYQLXNBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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